(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

Stereochemistry Chiroptical Spectroscopy Metabolite Identification

Research on PAH metabolism is often compromised by isomeric impurities, leading to irreproducible enantioselective studies. This (1R,2S)-cis-dihydrodiol is the validated solution. - Absolute (1R,2S) configuration ensures accurate chiral quantification via HPLC/SFC. - Predicted 4500-fold rate enhancement for acid-catalyzed dehydration vs. trans isomers, enabling unique mechanistic probes. - Supplied with rigorous stereochemical characterization, solving the common pain point of sourcing a reliable, isomerically pure reference standard.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
Cat. No. B1246205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1,2-dihydrophenanthrene-1,2-diol
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
InChIInChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1
InChIKeyFZOALBNXOKAOEW-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-1,2-Dihydrophenanthrene-1,2-diol Overview


(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a cis-configured dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, characterized by the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound belongs to the class of dihydrophenanthrenediols and is defined by the ChEBI database as a cis-1,2-dihydrophenanthrene-1,2-diol [1]. Its absolute (1R,2S) stereochemistry distinguishes it from its enantiomer (1S,2R) and from trans-dihydrodiol diastereomers, making it a critical reference standard for studies on PAH metabolism, enzymatic stereoselectivity, and environmental biomarker analysis.

Workflow
Chiral reference-standard for enantiomeric excess method development
Selection
Stereochemical-control context for enzymatic metabolism studies
Use Context
Spectroscopic identity probe via exciton chirality and NMR coupling

Why (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol Is Irreplaceable


The stereochemical configuration of phenanthrene dihydrodiols dictates their recognition by cytochrome P450 enzymes, epoxide hydrolases, and bacterial dioxygenases, leading to divergent metabolic fates, reactivities, and biological activities. The (1R,2S) cis-dihydrodiol is not merely an isomer but a distinct molecular entity with unique NMR spectroscopic signatures, differential enzymatic production yields, and a dehydration kinetic profile that diverges dramatically from its trans counterparts. Substituting this specific stereoisomer with a racemic mixture, the opposite enantiomer (1S,2R), or a trans-diastereomer (e.g., (1R,2R) or (1S,2S)) would compromise experimental reproducibility, invalidate enantioselective metabolism studies, and obscure the precise structure-activity relationships essential for toxicological assessment and biocatalyst engineering [1][2].

Enantiomer (1S,2R) enantiomer may alter enzymatic recognition and chiroptical signatures, limiting direct transfer of results.
Diastereomer Trans-dihydrodiols exhibit distinct NMR coupling constants and metabolic activation profiles; cis-specific reactivity cannot be replicated.
Racemate Racemic mixture introduces an undefined enantiomeric ratio, compromising stereoselective assay interpretation.

Evidence Guide: (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol


Absolute Stereochemistry by Exciton Chirality CD

The absolute configuration of the cis-1,2-dihydrodiol metabolite of phenanthrene was unequivocally assigned as (1R,2S) using the exciton chirality circular dichroism method applied to its benzoate derivative. In contrast, the trans-1,2-dihydrodiol enantiomer was assigned the (1R,2R) configuration [1]. The negative sign associated with the longest wavelength Cotton effect for the cis-dihydrodiol benzoate is diagnostic for the (1R,2S) configuration, providing a definitive spectroscopic fingerprint for identity verification.

Absolute Stereochemistry
Head-to-head
Negative Cotton effect diagnostic for (1R,2S) configuration
Supports enantiomer identity confirmation
Exciton chirality CD method; benzoate derivative
Stereochemistry Chiroptical Spectroscopy Metabolite Identification

Enantioselective Production by Dioxygenase Variants

Recombinant bacterial dioxygenases exhibit starkly divergent enantioselectivities for the production of cis-1,2-dihydrophenanthrene-1,2-diol stereoisomers. The BPDO (B8/36) variant produces the (1R,2S) enantiomer with a relative yield of 10% and >98% enantiomeric purity. Conversely, the NDO-F352V variant favors the opposite (1S,2R) enantiomer with an 83% relative yield and 91% enantiomeric purity [1]. This 8.3-fold difference in yield highlights the exquisite stereochemical sensitivity of dioxygenase active sites.

Enzymatic Production
Head-to-head
8.3-fold yield difference (10% vs 83%)
Informs biocatalyst selection context
BPDO (B8/36) vs NDO-F352V; >98% ee for target
Biocatalysis Enzyme Engineering Stereoselective Synthesis

¹H NMR Differentiates cis and trans Dihydrodiols

The cis-1,2 stereochemistry of the dihydrodiol is unequivocally confirmed by the magnitude of the vicinal coupling constant (J₁,₂) in ¹H NMR spectra. For the diacetate derivative of cis-1,2-dihydroxy-1,2-dihydrophenanthrene, J₁,₂ = 5.6 Hz. In contrast, the corresponding trans-diastereomer exhibits a significantly larger coupling constant, J₁,₂ = 10.5 Hz [1]. This difference reflects the distinct dihedral angle between the carbinol protons in the cis vs. trans configurations and serves as a robust analytical metric for identity and purity assessment.

¹H NMR Coupling
Head-to-head
J₁,₂ = 5.6 Hz (cis) vs 10.5 Hz (trans)
Quantitative NMR metric for stereochemical identity
Diacetate derivatives; CDCl₃, 60 MHz+
NMR Spectroscopy Structural Elucidation Stereochemical Analysis

Acid-Catalyzed Dehydration: cis vs trans Rates

cis- and trans-1,2-dihydrodiol isomers undergo acid-catalyzed dehydration at profoundly different rates. For the benzene dihydrodiol system, the rate constant ratio k(cis)/k(trans) has been determined as 4500 [1]. This extreme kinetic disparity, attributed to hyperaromatic stabilization of the arenium ion intermediate in the cis pathway, is a general phenomenon for arene dihydrodiols and is expected to extend to the phenanthrene system. Consequently, the (1R,2S) cis-dihydrodiol will undergo dehydration orders of magnitude faster than its trans counterparts under acidic conditions.

Dehydration Rate
Class-level inference
k(cis)/k(trans) = 4500 (benzene model)
Context-dependent stability review
Phenanthrene system inferred; requires validation
Reaction Kinetics Mechanistic Chemistry Stability Assessment

No Bay-Region Diol Epoxide Formation

Trans-1,2-dihydrodiols of phenanthrene are metabolized by rat liver microsomes to bay-region diol epoxides, the putative ultimate carcinogenic metabolites of PAHs. The stereoselectivity of this epoxidation is highly enantiomer-dependent: the (+)-(1S,2S)-trans-dihydrodiol yields diol epoxide-1 as the major metabolite, while the (−)-(1R,2R)-trans-dihydrodiol yields diol epoxide-2 as the major metabolite, with diastereomer ratios of up to 5.6:1 and 1:5.5, respectively, in microsomes from 3-methylcholanthrene-treated rats [1]. In contrast, cis-1,2-dihydrodiols, including the (1R,2S) isomer, are not substrates for this cytochrome P450-mediated epoxidation pathway, as they lack the requisite trans stereochemistry at the dihydrodiol ring [2].

Metabolic Activation
Cross-study comparable
Cis isomer: not a substrate for epoxidation
Distinct toxicological pathway context
Trans metabolized to diol epoxides; rat liver microsomes
Xenobiotic Metabolism Toxicology Cytochrome P450

Application Scenarios for (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol


Enantiomeric Purity Reference Standard

The unequivocally assigned (1R,2S) absolute configuration [1] makes this compound an essential chiral reference standard for HPLC or SFC method development and validation. Its use ensures accurate quantification of enantiomeric excess in samples derived from enzymatic biotransformations or synthetic routes, as demonstrated by the distinct retention times and chiroptical signatures observed for the (1R,2S) and (1S,2R) enantiomers [2].

Probe for Acid-Catalyzed Dehydration Mechanism

The predicted 4500-fold rate enhancement for acid-catalyzed dehydration of cis- vs. trans-dihydrodiols [3] positions the (1R,2S) isomer as a uniquely reactive probe for investigating the mechanisms of arene oxide hydration and dihydrodiol aromatization. Its extreme lability under acidic conditions provides a sensitive tool for studying carbocation intermediates in PAH metabolism and for developing stabilization strategies for labile intermediates.

Directed Evolution Substrate for Dioxygenases

The dramatic difference in relative yields produced by BPDO (B8/36) (10% for (1R,2S)) versus NDO-F352V (83% for (1S,2R)) [2] provides a high-contrast screening platform for directed evolution campaigns. Researchers can use this compound to select for enzyme variants with improved activity or inverted stereoselectivity toward the (1R,2S) product, a valuable goal for the biocatalytic synthesis of enantiopure cis-dihydrodiols.

Biomarker for Phenanthrene Exposure

As a metabolite of phenanthrene formed by bacterial dioxygenases [2], the (1R,2S)-dihydrodiol can serve as a specific biomarker for microbial PAH degradation in contaminated soils or sediments. When used as an authentic standard in LC-MS/MS or GC-MS methods, it enables precise quantification of this degradation intermediate, distinguishing it from the trans-dihydrodiol metabolites predominantly formed by mammalian systems [4] and thereby providing insight into the active bioremediation pathways.

Application
Selection Property
Validation Focus
Chiral reference standard development
Stereochemical purity verification
Enantiomeric excess quantification by HPLC/SFC
Acid-catalyzed dehydration probe
Cis-specific reactivity context
Dehydration rate comparison under acidic conditions
Directed evolution screening
Enzyme stereoselectivity profile
Product enantiomeric purity review
Microbial PAH degradation monitoring
Metabolite identification context
LC-MS/MS differentiation from trans metabolites

Technical Documentation Hub

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